molecular formula C11H8O2S B6320373 2-Formyl-6-(thiophen-3-yl)phenol, 95% CAS No. 1261969-12-3

2-Formyl-6-(thiophen-3-yl)phenol, 95%

Cat. No. B6320373
CAS RN: 1261969-12-3
M. Wt: 204.25 g/mol
InChI Key: YJWPWIYPEYHBQB-UHFFFAOYSA-N
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Description

2-Formyl-6-(thiophen-3-yl)phenol, 95% (2F6TP) is an organic compound composed of a phenol ring connected to a thiophene ring with a formyl group. 2F6TP is a versatile compound with a wide range of applications in scientific research, from organic chemistry to biochemistry. In

Scientific Research Applications

2-Formyl-6-(thiophen-3-yl)phenol, 95% has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agricultural chemicals. 2-Formyl-6-(thiophen-3-yl)phenol, 95% has also been used in the synthesis of heterocyclic compounds, such as thiophenes and benzothiophenes. Additionally, 2-Formyl-6-(thiophen-3-yl)phenol, 95% has been used in the synthesis of polymers and other materials for use in nanotechnology and other applications.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(thiophen-3-yl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) to reduce oxidative stress. It is also believed to interact with proteins and enzymes to modulate their activity.
Biochemical and Physiological Effects
2-Formyl-6-(thiophen-3-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Formyl-6-(thiophen-3-yl)phenol, 95% can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to have anti-inflammatory, anti-diabetic, and anti-obesity effects. In addition, 2-Formyl-6-(thiophen-3-yl)phenol, 95% has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(thiophen-3-yl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, 2-Formyl-6-(thiophen-3-yl)phenol, 95% can be toxic in high concentrations, and it can be difficult to purify due to its low solubility in water.

Future Directions

The potential applications of 2-Formyl-6-(thiophen-3-yl)phenol, 95% are far-reaching, and there are a number of future directions in which research could be conducted. These include further studies into its antioxidant and anti-inflammatory effects, as well as its potential use as a therapeutic agent for various diseases. Additionally, research could be conducted into its potential use as a food preservative and as an additive for cosmetics and other products. Finally, further studies into its mechanism of action and its potential for use in nanotechnology and other applications could be conducted.

Synthesis Methods

2-Formyl-6-(thiophen-3-yl)phenol, 95% can be synthesized using a two-step reaction. The first step involves the reaction of thiophene-3-carboxaldehyde with p-chlorobenzene-sulfonyl chloride in the presence of triethylamine to form the intermediate product, 4-chloro-2-(thiophen-3-yl)phenol. The second step involves the reaction of 4-chloro-2-(thiophen-3-yl)phenol with formic acid in the presence of pyridine to form 2-Formyl-6-(thiophen-3-yl)phenol, 95%.

properties

IUPAC Name

2-hydroxy-3-thiophen-3-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-6-8-2-1-3-10(11(8)13)9-4-5-14-7-9/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWPWIYPEYHBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CSC=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594171
Record name 2-Hydroxy-3-(thiophen-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(thiophen-3-YL)phenol

CAS RN

1261969-12-3
Record name 2-Hydroxy-3-(thiophen-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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